molecular formula C16H16N4O2S B2731646 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1448048-28-9

1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2731646
CAS No.: 1448048-28-9
M. Wt: 328.39
InChI Key: OUDAHIUPRBIAKF-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with a structure that lends itself to various applications in chemistry, biology, medicine, and industrial processes. This compound is characterized by a pyridine ring fused with diverse functional groups, providing significant versatility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically begins with the preparation of the pyridine core. Starting materials such as nicotinic acid derivatives are often employed.

  • Common reagents include acetic anhydride, which aids in acetylation, and ammonium acetate, which acts as a catalyst in cyclization reactions.

  • Key reaction conditions involve controlled temperatures, often in the range of 80-100°C, and the presence of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

  • Large-scale production can involve continuous flow synthesis, optimizing reaction times and yields.

  • Automated reactors may be employed to monitor reaction conditions precisely, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methyl group to form a carboxylic acid derivative.

  • Reduction: : The keto group at position 2 can be reduced to form an alcohol, employing reducing agents such as sodium borohydride.

  • Substitution: : The thiophene moiety allows for electrophilic substitution reactions, introducing various substituents on the ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide are commonly used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Friedel-Crafts alkylation or acylation with catalysts like aluminum chloride.

Major Products

  • From oxidation: carboxylic acids.

  • From reduction: alcohols.

  • From substitution: functionalized thiophenes.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in transition metal complexes for catalyzing organic reactions.

  • Organic Synthesis: : Used in multistep syntheses to create complex molecules with potential pharmaceutical applications.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, aiding in the study of metabolic pathways.

Medicine

  • Drug Development:

Industry

  • Materials Science: : Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with specific enzymes, inhibiting their activity through binding at the active site.

  • It may also disrupt cellular pathways by interacting with protein kinases, affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Similar compounds include 1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide and 1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide.

  • Unique features of 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide include the presence of the thiophene ring, which imparts additional aromaticity and potential for varied chemical reactivity.

List of Similar Compounds

  • 1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide

  • 1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

  • 1-methyl-2-oxo-N-(2-(4-nitrophenyl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

There you have it. This should provide a comprehensive overview of this compound. Intriguing, huh?

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-19-8-2-4-12(16(19)22)15(21)17-7-10-20-9-6-13(18-20)14-5-3-11-23-14/h2-6,8-9,11H,7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDAHIUPRBIAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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